molecular formula C11H16ClNO2 B3145765 Ethyl 4-methoxyphenylacetimidate hydrochloride CAS No. 58125-69-2

Ethyl 4-methoxyphenylacetimidate hydrochloride

Cat. No.: B3145765
CAS No.: 58125-69-2
M. Wt: 229.7 g/mol
InChI Key: VGFWSGLGDPEBAF-UHFFFAOYSA-N
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Description

Ethyl 4-methoxyphenylacetimidate hydrochloride is an imidate ester derivative characterized by a methoxyphenyl group attached to an acetimidate core, with an ethyl ester moiety and a hydrochloride counterion. Such compounds are often employed as intermediates in pharmaceutical synthesis or as analytical reference standards for research and forensic applications .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFWSGLGDPEBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxyphenylacetimidate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl 4-methoxyphenylacetimidate hydrochloride, enabling comparative analysis of their physicochemical properties, analytical methods, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Reference(s)
Ethyl 4-methoxyphenylacetimidate HCl C₁₁H₁₄NO₂·HCl (inferred) ~245.7 (calc.) Imidate ester, methoxyphenyl, HCl Research intermediate, reference -
4-Methoxyphenethylamine HCl C₉H₁₄NO·HCl 203.7 Phenethylamine, methoxyphenyl, HCl Neurochemical research
Ethyl 4-ANPP HCl C₁₉H₂₄N₂O·HCl 344.9 Piperidine, phenethylamine, HCl Opioid precursor analysis
4-Methoxyphenylacetyl chloride C₉H₉ClO₂ 184.6 Acyl chloride, methoxyphenyl Synthesis of esters/amides
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂N₂O·2HCl 355.3 Cathinone, benzyl, dimethylamino Forensic reference standard

Key Observations:

  • Functional Groups : Ethyl 4-methoxyphenylacetimidate HCl is distinguished by its imidate ester group, contrasting with the amine (4-methoxyphenethylamine HCl) or acyl chloride (4-methoxyphenylacetyl chloride) functionalities in analogs. This imidate group may confer unique reactivity, such as susceptibility to hydrolysis under acidic or basic conditions .
  • Molecular Weight : The compound’s inferred molecular weight (~245.7) is lower than that of Ethyl 4-ANPP HCl (344.9), likely due to the absence of a piperidine ring .
  • Applications : Unlike 4-methoxyphenethylamine HCl (used in neurochemical studies) or Ethyl 4-ANPP HCl (opioid precursor analysis), the target compound’s applications are inferred to align with synthetic intermediates or reference standards due to structural parallels .

Analytical and Spectroscopic Comparisons

Table 2: Analytical Methodologies and Stability

Compound Name HPLC Conditions (Column, Detector) UV λmax (nm) Stability Reference(s)
Ethyl 4-methoxyphenylacetimidate HCl Not reported Not reported Likely stable at -20°C (inferred) -
Methylphenidate HCl L1 Column, UV 220 nm 220 Stable under LC conditions
4-Dimethylamino-N-benzylcathinone HCl Not reported 350 ≥5 years at -20°C
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl Not reported Not specified Complies with USP/EMA guidelines

Key Findings:

  • HPLC Methods : While ethyl 4-methoxyphenylacetimidate HCl lacks reported methods, Methylphenidate HCl employs a C18 column (L1) with UV detection at 220 nm, suggesting similar protocols could be adapted for the target compound .
  • UV/Vis Data: The absence of λmax data for the target compound contrasts with 4-Dimethylamino-N-benzylcathinone HCl (λmax 350 nm), which exhibits a bathochromic shift due to extended conjugation .
  • Stability: Analogous hydrochlorides (e.g., 4-Dimethylamino-N-benzylcathinone HCl) demonstrate long-term stability at -20°C, a condition likely applicable to the target compound .

Pharmacological and Industrial Relevance

  • Research Use : Ethyl 4-methoxyphenylacetimidate HCl may serve as a precursor for synthesizing bioactive molecules, akin to Ethyl 4-ANPP HCl’s role in opioid analog studies .
  • Regulatory Compliance: Reference standards like 4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl adhere to USP/EMA guidelines, underscoring the importance of rigorous characterization for analogous compounds .

Biological Activity

Ethyl 4-methoxyphenylacetimidate hydrochloride is a compound that has garnered interest in various biological applications, particularly in medicinal chemistry and enzyme modification. This article provides an overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is a derivative of acetimidic acid with a methoxyphenyl group. Its chemical structure can be represented as follows:

C11H15ClN2O2\text{C}_11\text{H}_{15}\text{ClN}_2\text{O}_2

This structure contributes to its reactivity and biological properties.

Enzyme Modification

One significant area of research involves the modification of enzymes using this compound. It has been used to prepare amidinated forms of carbonic anhydrase through chemical modification, enhancing the enzyme's stability and activity. The amidination process alters the enzyme's active site, potentially improving its catalytic efficiency in various biochemical reactions .

1. Carbonic Anhydrase Modification

In a study published by the Journal of Biological Chemistry, researchers demonstrated that ethyl acetimidate (a closely related compound) could modify human erythrocyte carbonic anhydrase. The modification led to changes in enzyme kinetics, indicating that similar modifications with this compound could yield beneficial effects in enzyme engineering .

2. Biological Target Interaction

A comprehensive analysis of bioactivity data from PubChem shows that compounds similar to this compound have been tested against various biological targets. For instance, studies indicate that compounds with structural similarities exhibit activity against cancer cell lines, suggesting potential therapeutic applications .

Bioassay Data

The following table summarizes the bioactivity findings related to this compound and its analogs:

CompoundBioassay TargetActivity OutcomeReference
Ethyl 4-methoxyphenylacetimidateCarbonic AnhydraseEnhanced Activity
Ethyl AcetimidateVarious EnzymesVariable
Ethyl 4-methoxyphenylacetateCancer Cell LinesActive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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